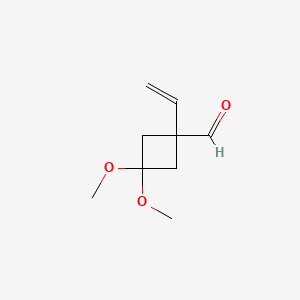
3,3-Dimethoxy-1-vinylcyclobutane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethoxy-1-vinylcyclobutane-1-carbaldehyde is an organic compound with the molecular formula C9H14O3 and a molecular weight of 170.21 g/mol This compound is characterized by a cyclobutane ring substituted with a vinyl group and a carbaldehyde group, along with two methoxy groups at the 3-position
Preparation Methods
The synthesis of 3,3-Dimethoxy-1-vinylcyclobutane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of cyclobutanone with methanol in the presence of an acid catalyst to form the dimethoxy derivative. This intermediate is then subjected to a vinylation reaction using a suitable vinylating agent under controlled conditions to yield the final product . Industrial production methods may involve bulk manufacturing processes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3,3-Dimethoxy-1-vinylcyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the aldehyde group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
3,3-Dimethoxy-1-vinylcyclobutane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Dimethoxy-1-vinylcyclobutane-1-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The vinyl group can undergo polymerization or addition reactions, leading to the formation of new compounds with different biological or chemical properties .
Comparison with Similar Compounds
3,3-Dimethoxy-1-vinylcyclobutane-1-carbaldehyde can be compared with other similar compounds such as:
3,3-Dimethoxycyclobutanone: Lacks the vinyl group, making it less reactive in addition reactions.
1-Vinylcyclobutanecarbaldehyde: Does not have the methoxy groups, affecting its reactivity and solubility.
3,3-Dimethoxy-1-methylcyclobutane-1-carbaldehyde: Substitutes the vinyl group with a methyl group, altering its chemical behavior and applications.
Properties
Molecular Formula |
C9H14O3 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
1-ethenyl-3,3-dimethoxycyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C9H14O3/c1-4-8(7-10)5-9(6-8,11-2)12-3/h4,7H,1,5-6H2,2-3H3 |
InChI Key |
XMYLVAHZXMEGEP-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CC(C1)(C=C)C=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


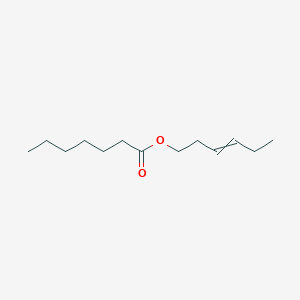
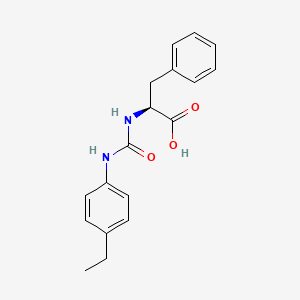
![4-{[(2,2,2-trichloro-1-{[(2E)-3-phenylprop-2-enoyl]amino}ethyl)carbamothioyl]amino}benzoic acid](/img/structure/B14909823.png)
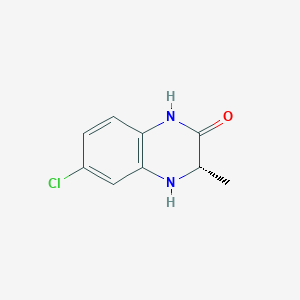
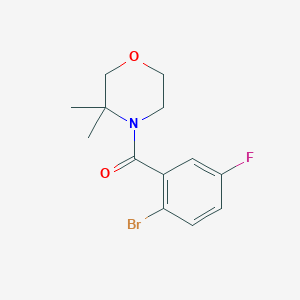
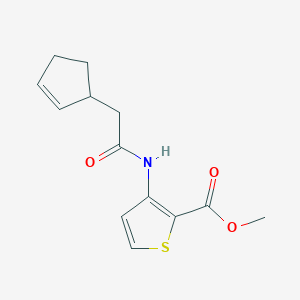
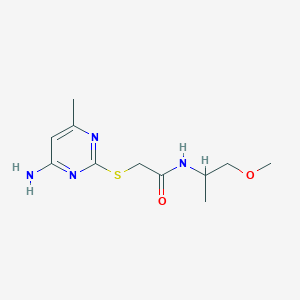
![N-[[2,6-diacetamido-8-(benzoylhydrazinylidene)triazolo[4,5-f]benzotriazol-4-ylidene]amino]benzamide](/img/structure/B14909861.png)

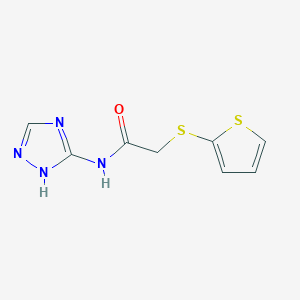

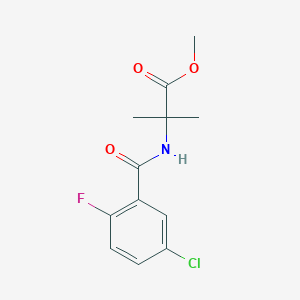
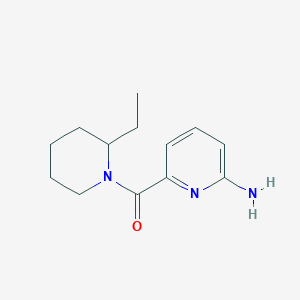
![n-(2,3-Dihydrobenzo[b]thiophene-3-carbonyl)-n-methylglycine](/img/structure/B14909892.png)
